4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

PET radiochemistry NMDA receptor imaging fluorine-18 labeling

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP; CAS 99486-47-2; molecular formula C₁₅H₂₂FNS; MW 267.4 g/mol) is a synthetic fluorinated derivative of tenocyclidine (TCP) belonging to the arylcyclohexylamine class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists. The compound binds selectively to the phencyclidine (PCP) recognition site located within the NMDA receptor-associated ion channel and was specifically designed to enable positron emission tomography (PET) imaging via ¹⁸F radiolabeling—a capability absent in the non-fluorinated parent compound TCP.

Molecular Formula C15H22FNS
Molecular Weight 267.4 g/mol
CAS No. 99486-47-2
Cat. No. B1195186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
CAS99486-47-2
Synonyms4-fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine
fluorothienylcyclohexylpiperidine
FTCP
Molecular FormulaC15H22FNS
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CS2)N3CCC(CC3)F
InChIInChI=1S/C15H22FNS/c16-13-6-10-17(11-7-13)15(8-2-1-3-9-15)14-5-4-12-18-14/h4-5,12-13H,1-3,6-11H2
InChIKeyMXFYUGSDGTUVEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP, CAS 99486-47-2): A Fluorinated TCP Analog for NMDA Receptor PET Imaging and Autoradiography


4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP; CAS 99486-47-2; molecular formula C₁₅H₂₂FNS; MW 267.4 g/mol) is a synthetic fluorinated derivative of tenocyclidine (TCP) belonging to the arylcyclohexylamine class of non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists [1]. The compound binds selectively to the phencyclidine (PCP) recognition site located within the NMDA receptor-associated ion channel and was specifically designed to enable positron emission tomography (PET) imaging via ¹⁸F radiolabeling—a capability absent in the non-fluorinated parent compound TCP [2]. Its primary documented research use is as a radiotracer ([³H]FTCP for autoradiography; [¹⁸F]FTCP for PET) for mapping NMDA receptor distribution and functional status in the mammalian central nervous system [3].

Why TCP or Other PCP-Site Ligands Cannot Substitute for 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine in PET Imaging Workflows


The critical differentiation of 4-fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP) from its closest structural analog TCP lies in the 4-fluoropiperidine moiety, which serves as the site for ¹⁸F incorporation—a positron-emitting radionuclide with a 109.8-minute half-life compatible with multi-step radiochemical synthesis and off-site distribution to PET imaging centers [1]. TCP, lacking a fluorine substituent, can only be radiolabeled with ¹¹C (half-life 20.4 minutes), which imposes severe logistical constraints on synthesis-to-imaging timelines and precludes centralized production [2]. The NMDA receptor affinity rank order established across multiple independent studies—MK-801 (Kd ≈ 3 nM) > TCP (Kd ≈ 10 nM) > PCP ≈ FTCP (Kd ≈ 35 nM)—demonstrates that fluorination modestly reduces binding affinity relative to TCP, yet this trade-off is explicitly accepted in the primary literature because it enables the critical PET imaging functionality that TCP cannot provide [3]. Furthermore, alternative fluorinated TCP analogs (e.g., [¹⁸F]fluoromethyl-TCP, [¹⁸F]fluoroethyl-TCP) have yielded inferior radiochemical yields (<16% non-decay-corrected) or poor brain region selectivity in biodistribution studies, making the 4-fluoropiperidine substitution pattern of FTCP the optimized balance of radiochemical accessibility, retained target engagement, and in vivo imaging performance among the fluorinated TCP series [4].

Quantitative Differentiation Evidence: 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP) vs. Comparator Compounds


¹⁸F Radiolabeling Enabled by 4-Fluoropiperidine Substituent: FTCP vs. Non-Fluorinated TCP

The defining structural feature of 4-fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine is the 4-fluoropiperidine ring, which provides the chemical handle for no-carrier-added ¹⁸F incorporation via nucleophilic fluoride displacement on a mesylate precursor. This yields [¹⁸F]FTCP with a radiochemical yield optimized at nearly 30% (decay-corrected) and high radiochemical purity [1]. In direct contrast, the non-fluorinated parent compound TCP (tenocyclidine) cannot be labeled with ¹⁸F and relies on ¹¹C-methylation with a 20.4-minute half-life that severely restricts multi-center distribution [2]. Among fluorinated TCP congeners, [¹⁸F]fluoromethyl-TCP (cis isomer) achieved isolated radiochemical yields of only 3.2–15.4% (not decay-corrected) with a 60-minute total preparation time, while the trans isomer yielded merely 1.2–4.4% under identical conditions [3].

PET radiochemistry NMDA receptor imaging fluorine-18 labeling radiotracer design

NMDA Receptor PCP-Site Binding Affinity: Quantitative Rank Order Among FTCP, TCP, PCP, and MK-801

In equilibrium binding studies using extensively washed rat cortical membranes, the binding affinities (Kd) of tritiated PCP-site ligands for the NMDA receptor were determined under identical basal conditions. The rank order established was: [³H]MK-801 (Kd = 3 nM) > [³H]TCP (Kd = 10 nM) > [³H]PCP (Kd = 35 nM) [1]. A separate NIH evaluation of relative NMDA receptor affinities independently confirmed the order MK-801 > TCP > PCP ≈ FTCP, placing FTCP at a binding affinity equivalent to that of PCP (approximately 35 nM) [2]. This represents a roughly 3.5-fold reduction in affinity compared to the non-fluorinated parent TCP (Kd ≈ 10 nM), attributable to the steric and electronic effects of the 4-fluoropiperidine substitution on the piperidine ring conformation and its interaction with the PCP binding pocket within the NMDA receptor ion channel.

NMDA receptor pharmacology PCP binding site radioligand binding structure-activity relationship

Species-Specific Pharmacokinetics: Blood Clearance Half-Life of FTCP Across Mice, Rats, and Rhesus Monkey

The in vivo pharmacokinetic profile of authentic (non-radiolabeled) FTCP was characterized across three mammalian species following intravenous bolus injection. The blood clearance half-life was determined as 4.2 minutes in mice, 12 minutes in rats, and 45 minutes in a rhesus monkey, demonstrating a clear species-dependent increase in systemic persistence with increasing body mass [1]. This pharmacokinetic dataset is unique to FTCP among the fluorinated TCP analog series; comparable species-scaling clearance data have not been reported for [¹⁸F]fluoromethyl-TCP or [¹⁸F]fluoroethyl-TCP, which have been evaluated primarily through tissue biodistribution rather than serial blood sampling for authentic compound clearance [2].

pharmacokinetics blood clearance species scaling PET tracer kinetics

NMDA Receptor Activation-Dependent Binding Enhancement: Functional Probe Utility of [³H]FTCP vs. Static PCP-Site Ligands

A key functional differentiation of FTCP as a radiotracer is its ability to report on the physiological activation state of NMDA receptors in vivo. Pretreatment of rodents with NMDA (0.68 mmol/kg intraperitoneally, 10 minutes prior to [³H]FTCP injection) produced a three- to five-fold increase in specific [³H]FTCP binding in hippocampus, cerebral cortex, and striatum—brain regions enriched in NMDA receptors—but not in cerebellum, which has low NMDA receptor density [1]. This NMDA-induced binding enhancement was subsequently confirmed in non-human primate PET studies with [¹⁸F]FTCP, demonstrating translational validity [1]. This activation-dependent binding property distinguishes FTCP from static PCP-site occupancy tracers and from competitive NMDA antagonists, positioning FTCP as a functional probe capable of detecting pathological changes in NMDA receptor activity associated with ischemia, epilepsy, and neurodegenerative disorders [2].

NMDA receptor activation functional imaging glutamate receptor in vivo pharmacology

Radiochemical Purity and Synthesis Efficiency: [¹⁸F]FTCP Using Borane-Mediated Purification vs. HPLC-Only Approaches for Congeners

The radiosynthesis of [¹⁸F]FTCP employs a distinctive borane treatment step to eliminate an olefinic elimination byproduct generated during [¹⁸F]fluoride displacement, which would otherwise co-elute with the desired product during chromatographic purification [1]. This innovation, combined with a short silica gel BOND ELUT column pre-purification followed by reverse-phase HPLC, delivered the final product with high chemical and radiochemical purity and a radiochemical yield optimized at nearly 30% (decay-corrected) [1]. In comparison, the synthesis of [¹⁸F]fluoromethyl-TCP (both cis and trans isomers) required a two-step HPLC purification over 60 minutes without a borane scavenging step, yielding only 1.2–15.4% isolated product (not decay-corrected) with radiochemical purities exceeding 98% [2]. The borane-mediated purification strategy represents a process chemistry advantage that directly impacts batch success rate and final product quality for preclinical and clinical PET studies.

radiochemical purification borane treatment specific activity PET tracer quality control

Validated Research and Industrial Application Scenarios for 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine (FTCP, CAS 99486-47-2)


PET Imaging of NMDA Receptor Functional Status in Preclinical Models of Neurological Disease

The demonstrated three- to five-fold increase in [³H]FTCP binding following pharmacological NMDA receptor activation, and the translational confirmation of this effect with [¹⁸F]FTCP in non-human primate PET imaging, directly supports the use of FTCP-derived radiotracers in preclinical PET studies investigating NMDA receptor functional dysregulation [1]. Application scenarios include rodent and non-human primate models of cerebral ischemia (where NMDA receptor overactivation contributes to excitotoxic neuronal death), epilepsy, and neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease—disorders in which altered NMDA receptor concentrations have been implicated [2]. The 45-minute blood clearance half-life in rhesus monkey provides a practical imaging window compatible with ¹⁸F PET acquisition protocols [1].

Autoradiographic Mapping of PCP Binding Site Distribution Using [³H]FTCP in Post-Mortem Brain Tissue

[³H]FTCP was specifically developed as a tool for autoradiographic study of the phencyclidine binding site, synthesized via a four-step route from cyclohexane-1,4-dione monoethylene ketal followed by catalytic tritiation in the final step [3]. The high specific activity tritiated form enables quantitative ex vivo receptor autoradiography to map regional PCP/NMDA binding site distribution in brain tissue sections. This application is supported by the documented specific binding fraction of 10–20% of total brain radioactivity 10 minutes after intravenous injection in rodents, and the regional selectivity observed after NMDA challenge (hippocampus, cerebral cortex, striatum vs. cerebellum) [1]. The improved synthetic efficiency of the Grayson et al. 1991 route over the original Thurkauf et al. 1989 synthesis further supports procurement for autoradiography workflows [3].

Radiopharmaceutical Development and PET Tracer Production Using [¹⁸F]FTCP

The optimized radiochemical synthesis of [¹⁸F]FTCP achieving nearly 30% decay-corrected yield with high radiochemical purity enables practical batch production for PET imaging studies [4]. The borane-mediated elimination of the olefinic side product simplifies purification and improves final product quality relative to alternative fluorinated TCP analogs that rely solely on multi-step HPLC [5]. This process efficiency, combined with the 109.8-minute ¹⁸F half-life (vs. 20.4-minute ¹¹C half-life for [¹¹C]TCP), makes [¹⁸F]FTCP a more logistically feasible NMDA receptor PET tracer for research facilities without an on-site cyclotron, supporting centralized production and regional distribution models typical of clinical PET radiopharmacies [4].

Structure-Activity Relationship Studies of PCP-Site NMDA Receptor Ligands Using FTCP as a Fluorinated Pharmacological Probe

FTCP serves as a critical reference compound in structure-activity relationship (SAR) studies of PCP-site NMDA receptor ligands, occupying a defined position in the affinity hierarchy (Kd ≈ 35 nM, equivalent to PCP and approximately 3.5-fold lower than TCP) [6]. The fluorine substituent at the 4-position of the piperidine ring provides a quantifiable perturbation to the TCP pharmacophore, enabling systematic investigation of how piperidine ring electronics and conformation affect NMDA receptor channel block kinetics. The kinetic binding parameters (association and dissociation rate constants) characterized for the broader PCP-ligand series by Nadler et al. provide a framework into which FTCP's binding kinetics can be placed, supporting medicinal chemistry efforts aimed at developing subtype-selective or use-dependent NMDA receptor modulators [6].

Quote Request

Request a Quote for 4-Fluoro-1-(1-(2-thienyl)cyclohexyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.